Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is a fluorinated organic compound notable for its unique chemical properties. It is classified as a pyrazole derivative, which is characterized by a five-membered ring containing two nitrogen atoms. This compound has gained attention in various scientific fields, particularly in medicinal chemistry and materials science, due to the stability and reactivity imparted by the trifluoroethyl group.
The synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate typically involves a nucleophilic substitution reaction. The primary method includes:
The reaction mechanism involves the nucleophilic attack of the ethyl pyrazole-4-carboxylate on the carbon atom of the trifluoroethyl bromide, leading to the formation of the desired product. The process can be optimized for industrial applications by employing continuous flow reactors that enhance yield and purity while minimizing by-products.
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has a molecular formula of CHFNO and a molecular weight of approximately 263.19 g/mol. The structure features:
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is involved in several types of chemical reactions:
The choice of reagents and conditions significantly influences the yield and selectivity of these reactions. For instance, oxidation reactions typically require controlled conditions to prevent overoxidation.
The mechanism of action for Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is primarily linked to its interaction with biological targets. The trifluoroethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. This characteristic is crucial for its potential roles as an enzyme inhibitor or receptor ligand.
The binding process involves:
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is typically a colorless to pale yellow liquid with a boiling point around 150-160°C under standard atmospheric pressure. It has moderate solubility in organic solvents like ethanol and acetone but limited solubility in water due to its hydrophobic trifluoroethyl group.
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has diverse applications across various scientific fields:
This compound exemplifies the versatility of fluorinated organic compounds in both academic research and industrial applications, highlighting its significance in modern chemistry.
Pyrazole derivatives constitute a privileged scaffold in drug discovery due to their structural versatility and broad pharmacological profiles. The first synthetic pyrazole was reported by Knorr in 1883 via cyclocondensation of β-diketones with hydrazines, establishing a foundational methodology still employed today [1]. The historical significance of this heterocycle is underscored by its presence in blockbuster drugs: Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Difenamizole (analgesic) exemplify how strategic substitution modulates target specificity [1] [4]. The 20th century witnessed systematic exploration of pyrazole’s bioisosteric potential, particularly as carboxylic acid or amide surrogates, enabling optimized pharmacokinetic profiles while retaining target engagement. Contemporary research focuses on regioselective synthesis to access previously challenging substitution patterns, such as 1,3,4,5-tetrasubstituted derivatives with trifluoromethyl groups at C3 positions, which enhance metabolic stability [1] [10].
Table 1: Milestones in Pyrazole-Based Drug Development
Time Period | Key Advancement | Representative Drug | Therapeutic Area |
---|---|---|---|
1883 | Knorr synthesis methodology | N/A | Synthetic chemistry |
1990s | COX-2 selective inhibition | Celecoxib | Anti-inflammatory |
2000s | Cannabinoid receptor antagonism | Rimonabant | Anti-obesity |
2010s-present | MDR bacterial targeting | 5-Aminopyrazole derivatives | Anti-infective [4] |
The introduction of 2,2,2-trifluoroethyl (–CH₂CF₃) at pyrazole’s N1 position induces profound electronic and steric effects that enhance drug-like properties. This substituent exhibits:
In antibacterial pyrazoles, –CH₂CF₃ substitution at N1 improved activity against multidrug-resistant Staphylococcus spp. by 8-fold compared to ethyl analogs, attributed to enhanced bacterial membrane penetration [4]. Quantum mechanical calculations confirm the group’s strong electron-withdrawing effect (σₗ = 0.45, σₛ = 0.32), polarizing the pyrazole ring to facilitate π-stacking interactions with aromatic residues in enzyme binding pockets [9] [10].
Table 2: Comparative Bioactivity of N1-Substituted Pyrazoles
N1 Substituent | Log P | MIC vs S. aureus (μg/mL) | Metabolic Half-life (h) |
---|---|---|---|
Ethyl | 1.85 | 128 | 1.2 |
2,2-Difluoroethyl | 1.92 | 64 | 2.8 |
2,2,2-Trifluoroethyl | 1.78 | 32 | 5.6 |
Benzyl | 2.35 | >256 | 0.9 |
Ethyl carboxylate at pyrazole’s C4 position serves as a bioreversible prodrug strategy to overcome formulation and absorption limitations of carboxylic acid drugs. The ester moiety:
Enzymatic conversion to the free acid occurs via carboxylesterases (CES1/CES2), generating the biologically active species. For instance, ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate (CAS 1103425-07-5) is hydrolyzed to 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid (CAS 288251-60-5), which exhibits superior protein binding affinity due to its anionic character [6]. This prodrug approach was critical in developing orally bioavailable pyrazole-based thrombin inhibitors, where ethyl ester prodrugs demonstrated 92% oral absorption versus <15% for carboxylic acids [8].
Table 3: Prodrug Design Principles for Pyrazole Carboxylates
Ester Group | Hydrolysis Rate (t₁/₂, min) | Relative Bioavailability | Key Application |
---|---|---|---|
Methyl | 8.2 | 1.0× | In vitro screening |
Ethyl | 22.7 | 3.5× | Oral delivery (e.g., 1103425-07-5) |
Isopropyl | 45.3 | 2.1× | Prolonged exposure |
Pivaloyloxymethyl | 3.5 | 5.8× | Rapid-acting formulations |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1